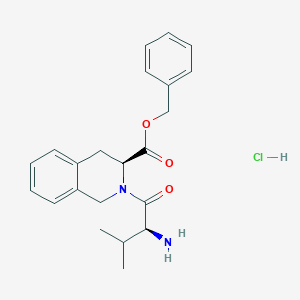

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves strategic reactions that allow for the introduction of diverse functional groups. For example, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine under different conditions yields mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids along with various by-products. The use of pyridine as a solvent has been shown to steer the reaction towards complete diastereoselectivity, producing only the trans isomer, which can further undergo transformations into cyclic aminomethyl groups yielding new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments (Kandinska et al., 2006).

Molecular Structure Analysis

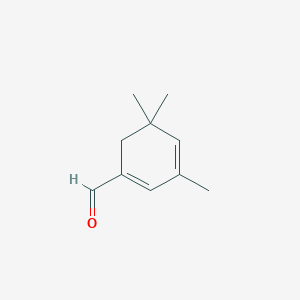

Structural analysis of these compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the molecular structure. For instance, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been established through X-ray structural analysis, revealing insights into the spatial arrangement and potential reactivity sites of the molecule (Rudenko et al., 2012).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, including free-radical cyclizations, electrophilic substitutions, and nucleophilic additions. The diverse reactivity allows for the functionalization of the tetrahydroisoquinoline core, enabling the synthesis of a wide array of derivatives with different chemical properties. Notably, the free-radical cyclization of 2-(o-bromobenzoyl)-1-(2-propenyl)-1,2,3,4-tetrahydroisoquinoline has been explored to yield complex heterocyclic structures (Bremner et al., 2000).

Scientific Research Applications

Synthesis and Anticancer Activity

One study detailed the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, highlighting their potential as anticancer agents. The research demonstrated the tetrahydroisoquinoline moiety's significance in biologically active molecules, including potent cytotoxic agents. These compounds displayed remarkable in vitro anticancer activity against various breast cancer cell lines, underscoring their potential in cancer therapy (Redda, Gangapuram, Ardley, 2010).

Antimuscarinic Properties

Another study focused on the synthesis and evaluation of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as muscarinic receptor antagonists. These compounds demonstrated high affinities for the M3 receptor, with selectivity over the M2 receptor, suggesting their potential use in treating overactive bladder symptoms without significant side effects such as dry mouth (Naito et al., 2005).

Local Anesthetic Activity and Acute Toxicity

Research on isoquinoline alkaloids has also investigated their local anesthetic activity, acute toxicity, and structure-toxicity relationships. A study synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, evaluating their pharmacodynamic and pharmacokinetic properties. The compounds displayed high local anesthetic activity in rabbit eyes, with toxicity varying among the derivatives. This research indicates the potential for further modifications of these compounds to develop promising drug candidates (Azamatov et al., 2023).

properties

IUPAC Name |

benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZKTGMHLDJLKO-FKLPMGAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166169-15-9 |

Source

|

| Record name | 166169-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)